1,1'-[Oxybis(methylene)]bis(1H-benzotriazole)
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Overview
Description
1,1’-[Oxybis(methylene)]bis(1H-benzotriazole) is a chemical compound with the molecular formula C14H12N6O It is known for its unique structure, which consists of two benzotriazole units connected by an oxybis(methylene) linker
Preparation Methods
The synthesis of 1,1’-[Oxybis(methylene)]bis(1H-benzotriazole) typically involves the reaction of benzotriazole with formaldehyde in the presence of a base. The reaction conditions often include:
Reagents: Benzotriazole, formaldehyde, and a base such as sodium hydroxide.
Conditions: The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to facilitate the formation of the oxybis(methylene) linkage.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,1’-[Oxybis(methylene)]bis(1H-benzotriazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the benzotriazole units, potentially altering the compound’s properties.
Substitution: The benzotriazole units can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-[Oxybis(methylene)]bis(1H-benzotriazole) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,1’-[Oxybis(methylene)]bis(1H-benzotriazole) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzotriazole units can bind to specific sites on these targets, potentially modulating their activity. The oxybis(methylene) linker provides flexibility, allowing the compound to adopt various conformations and interact with different molecular pathways.
Comparison with Similar Compounds
1,1’-[Oxybis(methylene)]bis(1H-benzotriazole) can be compared with other similar compounds, such as:
Benzotriazole: A simpler compound with a single benzotriazole unit.
1,1’-[Oxybis(methylene)]bis(benzene): A compound with two benzene units connected by an oxybis(methylene) linker.
The uniqueness of 1,1’-[Oxybis(methylene)]bis(1H-benzotriazole) lies in its dual benzotriazole structure, which imparts distinct chemical and physical properties compared to its simpler analogs.
Properties
IUPAC Name |
1-(benzotriazol-1-ylmethoxymethyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-3-7-13-11(5-1)15-17-19(13)9-21-10-20-14-8-4-2-6-12(14)16-18-20/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYMFVAJFDXBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2COCN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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